tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring and a pyridine ring, both of which are functionalized with tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Functionalization of the Pyridine Ring: The pyridine ring is functionalized with an amino group, which is then protected using a tert-butoxycarbonyl (Boc) group.
Coupling Reactions: The functionalized pyridine and pyrrolidine rings are coupled together using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).
Substitution Reactions: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are used for coupling reactions.
Major Products
Deprotected Amines: Removal of Boc groups yields free amines.
Substituted Pyridines: Nucleophilic substitution results in various substituted pyridine derivatives.
Peptides: Coupling reactions produce peptides or peptide-like structures.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicinal chemistry, tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is used in the development of pharmaceuticals. Its functional groups allow for the modification of drug candidates to improve their pharmacokinetic properties.
Industry
In the industrial sector, the compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its ability to participate in various chemical reactions. The Boc protecting groups provide stability, while the amino and pyrrolidine groups allow for reactivity. The compound can interact with molecular targets such as enzymes and receptors, forming stable complexes that modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 3-phenyl-L-alaninate hydrochloride
Uniqueness
tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring and a pyridine ring, both functionalized with Boc groups. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and industrial production.
Properties
Molecular Formula |
C19H29N3O4 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
tert-butyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O4/c1-18(2,3)25-16(23)21-15-10-9-13(12-20-15)14-8-7-11-22(14)17(24)26-19(4,5)6/h9-10,12,14H,7-8,11H2,1-6H3,(H,20,21,23) |
InChI Key |
HZEQIILQADIFEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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